A Technical Guide to the Crystal Structure of Trisodium Nitride
A Technical Guide to the Crystal Structure of Trisodium Nitride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of trisodium nitride (Na₃N), a compound notable for its instability and unique structural properties. This document outlines the synthesis, crystallographic data, and experimental protocols relevant to its study, presenting quantitative information in a clear, tabular format for ease of comparison.
Introduction
Trisodium nitride (Na₃N) is an inorganic compound that has been a subject of interest due to its extremely unstable nature as an alkali metal nitride.[1] Unlike the more stable lithium nitride, Na₃N readily decomposes into its constituent elements.[1] Its synthesis and characterization require specialized techniques due to its high reactivity and thermal instability.[2][3] This guide focuses on the crystallographic analysis of Na₃N, providing a foundational understanding for researchers in materials science and inorganic chemistry.
Crystal Structure and Properties
Trisodium nitride crystallizes in a cubic system and adopts the anti-ReO₃ structure.[2][4] This structure is characterized by a simple lattice composed of corner-sharing NNa₆ octahedra.[1] The ionic character of the Na-N bond is estimated to be around 90% at room temperature, yet the compound exhibits a band gap typical of a semiconductor.[1]
The compound's appearance is reported as a reddish-brown or dark blue solid.[1][4] It is a highly reactive and metastable compound, with a positive standard enthalpy of formation.[4]
Crystallographic Data
The crystal structure of trisodium nitride has been determined using X-ray diffraction (XRD) and neutron diffraction on both powder and single-crystal samples.[1][4] The key crystallographic data are summarized in the table below.
| Parameter | Value | Source |
| Crystal System | Cubic | [1][4] |
| Space Group | Pm-3m (No. 221) | [1][5] |
| Lattice Constant (a) | 4.73301(6) Å | [4] |
| 473.25(2) pm | [2] | |
| N-Na Bond Length | 236.6 pm | [1][2] |
| Formula Units (Z) | 1 | [4] |
| Structure Type | anti-ReO₃ | [1][2][4] |
Physical and Chemical Properties
Trisodium nitride is known for its hazardous properties, including its violent reaction with water, which produces toxic ammonia gas, and its high flammability.[6]
| Property | Value | Source |
| Molar Mass | 82.976 g/mol | [1] |
| Appearance | Reddish-brown or dark blue solid | [1][4] |
| Decomposition Temperature | >104 °C (377 K) | [1][4] |
| >360 K | [2] | |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | +64(2) kJ/mol | [4] |
| Solubility in Water | Reacts violently | [6] |
Experimental Protocols
The synthesis of pure trisodium nitride is challenging due to its instability. Two primary methods have been successfully employed.
Synthesis Method 1: Atomic Beam Co-deposition
This method involves the reaction of the elements dispersed at an atomic level, allowing for a solid-state reaction at extremely low temperatures.[2]
Protocol:
-
Generate separate atomic beams of sodium and nitrogen gas-phase species in a high-vacuum chamber.[1][2]
-
Co-deposit the atomic beams onto a cooled sapphire substrate.[1][2] This results in a statistical mixture of the atoms on the substrate.
-
Slowly heat the substrate to room temperature (e.g., over 3 hours).[2] This allows for the crystallization of Na₃N.
-
The resulting crystalline product can then be analyzed in-situ using X-ray diffraction.[2]
Synthesis Method 2: Plasma-Assisted Synthesis
This technique utilizes plasma-activated nitrogen to react with elemental sodium or a sodium-potassium alloy.[1][4]
Protocol:
-
Place elemental sodium (or a liquid Na-K alloy) in a reaction chamber.[4]
-
Introduce nitrogen gas at low pressure (0.1–4 mbar).[4]
-
Activate the nitrogen gas using a capacitive high-frequency discharge (e.g., 10–50 W and 13.6 MHz) to create a plasma.[4]
-
A dark-blue film of Na₃N forms on the metal surface.[4] The reaction progress can be monitored by a decrease in pressure.
-
If a Na-K alloy is used, the solid product can be separated from the excess liquid alloy via centrifugation.[1]
-
Due to the high air-sensitivity of the product, all handling must be performed in an inert atmosphere, such as a pure argon environment.[1]
Structural Analysis Techniques
The primary technique for elucidating the crystal structure of trisodium nitride is X-ray diffraction (XRD) on powder samples.[2]
Experimental Workflow for Structural Analysis:
-
Sample Preparation: The synthesized Na₃N sample must be handled under inert conditions to prevent decomposition.
-
Data Collection: Mount the sample in a diffractometer. Collect the X-ray powder diffraction pattern at a controlled temperature (e.g., 298 K).[2]
-
Phase Identification: Index the Bragg reflections in the diffraction pattern to determine the unit cell parameters. For Na₃N, the pattern can be indexed to a primitive cubic unit cell.[2]
-
Structure Refinement: Use the Rietveld refinement method to refine the crystal structure model against the experimental diffraction data. This confirms the anti-ReO₃ structure type for Na₃N.[2]
Visualizations
Crystal Structure of Trisodium Nitride
The following diagram illustrates the anti-ReO₃ crystal structure of trisodium nitride, showing the corner-sharing NNa₆ octahedra.
Caption: NNa₆ octahedron in the anti-ReO₃ structure of Na₃N.
Experimental Workflow for Synthesis and Analysis
The logical flow from synthesis to structural characterization of trisodium nitride is depicted below.
Caption: Workflow for Na₃N synthesis and structural analysis.
